molecular formula C27H40O7 B1249067 3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one

3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one

Cat. No. B1249067
M. Wt: 476.6 g/mol
InChI Key: QGPKWSCRJIOXBP-XLDQIIBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,17-didehydropregnenolone 3-beta-D-glucoside is a sterol 3beta-D-glucoside in which the parent sterol is 16,17-didehydropregnenolone. It is a sterol 3-beta-D-glucoside, a monosaccharide derivative and a 20-oxo steroid. It derives from a 16,17-didehydropregnenolone.

Scientific Research Applications

Bioactivity-Guided Fractionation

  • Research has identified a compound structurally related to 3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one from Dioscorea collettii var. hypoglauca rhizomes, exhibiting morphological deformation of Pyricularia oryzae mycelia, indicating potential bioactive properties (Hu et al., 1999).

Synthesis for Bioactive Applications

  • A series of new pregnane derivatives and glycosides, including compounds structurally similar to 3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one, have been synthesized, showing significant anti-dyslipidemic and anti-oxidant activities (Sethi et al., 2007).

In Vitro Cytotoxicity and Antibacterial Properties

  • Compounds closely related to 3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one, isolated from marine organisms like Muricea cf austera, have shown moderate cytotoxicity against human colon carcinoma and antibacterial properties (Murillo-Álvarez & Encarnación-Dimayuga, 2003).

Triterpenoids Research

  • Similar compounds derived from plants like Sanguisorba officinalis have been investigated for their inhibitory activity against tumor cell lines, suggesting potential applications in cancer research (Liu, Cui, Yu, & Yu, 2005).

Potential in Steroid Reductase Inhibition

  • Derivatives of pregnadienes, like 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione, have shown inhibitory effects on specific steroid reductases in rat liver, indicating possible applications in steroid metabolism studies (Graef & Golf, 1976).

properties

Product Name

3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one

Molecular Formula

C27H40O7

Molecular Weight

476.6 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C27H40O7/c1-14(29)18-6-7-19-17-5-4-15-12-16(8-10-26(15,2)20(17)9-11-27(18,19)3)33-25-24(32)23(31)22(30)21(13-28)34-25/h4,6,16-17,19-25,28,30-32H,5,7-13H2,1-3H3/t16-,17-,19-,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

QGPKWSCRJIOXBP-XLDQIIBYSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one
Reactant of Route 2
3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one
Reactant of Route 3
3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one
Reactant of Route 4
3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one
Reactant of Route 5
3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one
Reactant of Route 6
3beta-(beta-D-Glucopyranosyloxy)pregna-5,16-diene-20-one

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